molecular formula C23H19N3O3S2 B2484354 N-(3-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252904-01-0

N-(3-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2484354
CAS No.: 1252904-01-0
M. Wt: 449.54
InChI Key: BEAHKTGSZJNFLV-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H19N3O3S2 and its molecular weight is 449.54. The purity is usually 95%.
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Scientific Research Applications

  • Crystal Structure Analysis : Research by Subasri et al. (2016) and Subasri et al. (2017) explored the crystal structures of compounds similar to N-(3-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. These studies provide insight into the molecular conformation, which is crucial for understanding the compound's reactivity and potential applications in drug design.

  • Antifolate and Antitumor Agents : Gangjee et al. (2007) Gangjee et al. (2007) synthesized derivatives of thieno[3,2-d]pyrimidines as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme targeted in cancer treatment. These compounds demonstrated significant inhibitory effects on tumor cell growth, suggesting their potential as antitumor agents.

  • Vibrational Spectroscopic Analysis : The study by Jenepha Mary et al. (2022) utilized vibrational spectroscopy to characterize a similar molecule, revealing insights into the compound's electronic structure and stability. This type of analysis is essential for understanding the physicochemical properties of the compound, which is critical in pharmaceutical applications.

  • Synthesis of Modafinil Drug : Modafinil, a drug used in the treatment of sleeping disorders, was synthesized in a study by Taghizadeh et al. (2016). This research demonstrates the applicability of similar compounds in synthesizing clinically significant drugs.

  • Antimicrobial Activity : The synthesis and antimicrobial evaluation of thienopyrimidine-linked rhodanine derivatives were explored by Kerru et al. (2019). These compounds displayed significant antibacterial and antifungal properties, indicating their potential as antimicrobial agents.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S2/c1-15(27)17-8-5-9-18(12-17)24-20(28)14-31-23-25-19-10-11-30-21(19)22(29)26(23)13-16-6-3-2-4-7-16/h2-12H,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAHKTGSZJNFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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